![molecular formula C26H23NO2 B286537 N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. MNPA is a synthetic compound that is widely used in various research studies due to its unique properties and potential applications.
Wirkmechanismus
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide increases the levels of endocannabinoids in the body, which in turn leads to various physiological effects.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide has also been shown to improve memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide has several advantages as a research tool, including its high selectivity and potency towards FAAH, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are several potential future directions for N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide research, including the development of more potent and selective FAAH inhibitors, the investigation of the role of endocannabinoids in various disease states, and the development of N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide-based therapeutics for various medical conditions.
In conclusion, N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide is a unique and valuable research tool that has the potential to advance our understanding of various physiological and biochemical processes. Further research on N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide and its applications may lead to the development of new drugs and therapies for various medical conditions.
Synthesemethoden
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide is synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with 4-methoxybenzyl chloride and phenylmagnesium bromide. The resulting product is then subjected to further purification steps to obtain the final product, N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide has been extensively studied in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide is primarily used as a research tool to investigate the mechanism of action and physiological effects of various compounds and drugs.
Eigenschaften
Molekularformel |
C26H23NO2 |
---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)-phenylmethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H23NO2/c1-29-23-16-14-21(15-17-23)26(20-9-3-2-4-10-20)27-25(28)18-22-12-7-11-19-8-5-6-13-24(19)22/h2-17,26H,18H2,1H3,(H,27,28) |
InChI-Schlüssel |
LMVSQYZAYBTPQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.